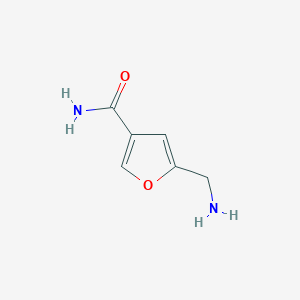

5-(Aminomethyl)furan-3-carboxamide

Description

5-(Aminomethyl)furan-3-carboxamide is a furan-based carboxamide derivative characterized by an aminomethyl substituent at the 5-position of the furan ring and a carboxamide group at the 3-position. Its hydrochloride form (CAS 1803611-17-7) has the molecular formula C₆H₉ClN₂O₂ and a molecular weight of 176.60 g/mol . The free carboxylic acid analog, 5-(Aminomethyl)furan-3-carboxylic acid (CAS 799264-74-7), has a molecular weight of 141.13 g/mol and a purity of 98% .

Properties

Molecular Formula |

C6H8N2O2 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

5-(aminomethyl)furan-3-carboxamide |

InChI |

InChI=1S/C6H8N2O2/c7-2-5-1-4(3-10-5)6(8)9/h1,3H,2,7H2,(H2,8,9) |

InChI Key |

PNVIXYAZDXPLHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=C1C(=O)N)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)furan-3-carboxamide can be achieved through several methods. One common approach involves the reductive amination of 5-(hydroxymethyl)furfural (HMF) using ammoniacal methanol and a catalyst such as Ru NPs supported on Nb2O5 . Another method involves the use of microwave-assisted conditions to synthesize amide derivatives containing furan rings. This method employs 2-furoic acid, furfurylamine, and furfuryl alcohol in the presence of effective coupling reagents like DMT/NMM/TsO− or EDC .

Industrial Production Methods

Industrial production of 5-(Aminomethyl)furan-3-carboxamide typically involves the optimization of reaction conditions to achieve high yields and purity. The use of microwave-assisted synthesis and catalytic processes are common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)furan-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The compound can be reduced to form furfurylamine derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Coupling reagents: Such as DMT/NMM/TsO− and EDC for amide bond formation.

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, furfurylamine derivatives, and various substituted amides .

Scientific Research Applications

5-(Aminomethyl)furan-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new antibacterial agents.

Industry: Utilized in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting bacterial enzymes or disrupting cell membrane integrity. The furan ring’s electron-rich nature allows it to participate in various biochemical reactions, making it a versatile compound in drug design .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 5-(Aminomethyl)furan-3-carboxamide and related compounds:

Key Observations:

Substituent Position and Bioactivity: The furan-3-carboxamide scaffold in the target compound differs from furan-2-carboxamide derivatives (e.g., ), which have substituents on the opposite side of the furan ring. This positional variation can influence binding affinity in biological systems. The aminomethyl group at C5 distinguishes the target compound from analogs like N-(4-Aminophenyl)-5-methylfuran-3-carboxamide (), which features a methyl group at C5 and an aromatic amine. This difference may impact solubility and metabolic stability .

Toxicity Profiles: N-(4-Aminophenyl)-5-methylfuran-3-carboxamide () exhibits acute oral toxicity (H302) and skin irritation (H315), suggesting that aromatic amine substituents may introduce higher reactivity or metabolic activation risks compared to the aliphatic aminomethyl group in the target compound . No hazard data are reported for 5-(Aminomethyl)furan-3-carboxamide HCl, though its hydrochloride salt form likely enhances aqueous solubility, a critical factor in pharmaceutical applications .

Synthetic and Purification Methods: Complex analogs, such as the furo[2,3-b]pyridine-3-carboxamide derivative in , require multi-step synthesis with HPLC purification (Waters XBridge C18 column) and NMR validation .

Functional Group Comparisons

- Carboxamide vs.

- N-Methylation : The N-methylated derivative () may exhibit improved lipophilicity and membrane permeability compared to the parent compound, though this modification could also reduce target affinity .

Pharmacologically Relevant Analogs

- These are incorporated into larger molecules (e.g., ranitidine diamine hemifumarate), highlighting the furan carboxamide’s versatility in drug design .

Biological Activity

5-(Aminomethyl)furan-3-carboxamide, a nitrogen-containing heterocyclic compound, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-(aminomethyl)furan-3-carboxamide is C₆H₈N₂O₂, with a molecular weight of approximately 144.14 g/mol. Its structure features a furan ring with an amine and a carboxamide functional group, which are critical for its biological activity. The compound's unique structural characteristics allow for various chemical interactions, making it a candidate for pharmaceutical applications.

Biological Activities

Research indicates that 5-(aminomethyl)furan-3-carboxamide exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens, including bacteria and fungi.

- Anticancer Potential : Investigations into the compound's effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : There is emerging evidence that 5-(aminomethyl)furan-3-carboxamide may exert anti-inflammatory properties, although detailed studies are still required to elucidate the underlying mechanisms.

The biological activity of 5-(aminomethyl)furan-3-carboxamide is thought to be mediated through its interaction with specific molecular targets. The amine group can participate in hydrogen bonding and ionic interactions with biological macromolecules, influencing pathways related to inflammation and cell proliferation.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of 5-(aminomethyl)furan-3-carboxamide against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies on human cancer cell lines revealed that 5-(aminomethyl)furan-3-carboxamide induced apoptosis in cancer cells through the activation of caspase pathways. This finding highlights the compound's potential as an anticancer therapeutic.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-(aminomethyl)furan-3-carboxamide, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(Aminomethyl)furan-2-carboxylic acid | Furan ring with carboxylic acid group | More acidic than the 3-carboxamide derivative |

| 5-(Aminomethyl)thiazole-2-carboxylic acid | Thiazole ring instead of furan | Different heterocyclic structure affecting activity |

| 5-(Aminomethyl)furan-3-carboxylic acid | Lacks amine functionality | Less reactive due to absence of amine group |

This table illustrates how 5-(aminomethyl)furan-3-carboxamide stands out due to its unique combination of functional groups and structural properties, enhancing its potential in medicinal chemistry.

Future Directions in Research

Given the promising initial findings regarding the biological activity of 5-(aminomethyl)furan-3-carboxamide, future research should focus on:

- Mechanistic Studies : Further elucidation of the mechanisms through which this compound exerts its biological effects.

- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile before clinical trials.

- Derivatives Synthesis : Exploring modifications to the chemical structure to enhance potency and selectivity against specific targets.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.